Decyl octanoate
Description
Contextualization of Ester Research in Chemical Sciences
Esters are a pivotal class of organic compounds, widely distributed in nature and integral to numerous industrial applications. researchgate.net They are characterized by a carboxyl group where the hydrogen atom is replaced by a hydrocarbon group. The synthesis of esters, with Fischer-Speier esterification being a classic method, is a fundamental reaction in organic chemistry. numberanalytics.com Research in ester chemistry is continually evolving, driven by the demand for novel compounds with specific properties for use in industries ranging from pharmaceuticals and cosmetics to food and textiles. researchgate.netekb.eg The versatility of esters stems from their varied properties, which can be tailored by altering the constituent alcohol and carboxylic acid. This adaptability has made them a subject of extensive research, focusing on aspects like synthesis optimization, catalytic methods, and the application of green chemistry principles. numberanalytics.com
Significance of Decyl Octanoate (B1194180) within Ester Chemistry
Decyl octanoate (C18H36O2) is an ester formed from the reaction of decyl alcohol and octanoic acid. thegoodscentscompany.com Its significance in ester chemistry lies in its unique combination of properties, which make it a valuable component in various formulations. ontosight.ai As an emollient, it imparts a smooth and soft feel to skincare and cosmetic products. specialchem.com Its molecular structure, featuring a long alkyl chain, contributes to its hydrophobic nature, low viscosity, and high stability. ontosight.ai These characteristics are highly desirable in the cosmetics industry, where it is used to improve the texture and spreadability of products. specialchem.comacs.org Furthermore, this compound serves as a solvent in organic synthesis and as an intermediate in the creation of more complex molecules.
Below is a table summarizing the key chemical and physical properties of this compound:
| Property | Value |
| Molecular Formula | C18H36O2 |
| Molecular Weight | 284.48 g/mol |
| Boiling Point | 334.00 to 336.00 °C @ 760.00 mm Hg |
| Flash Point | 317.00 °F (158.33 °C) |
| Vapor Pressure | 0.000120 mmHg @ 25.00 °C (est.) |
| logP (o/w) | 7.918 (est.) |
| Solubility | Soluble in alcohol; Insoluble in water |
Source: thegoodscentscompany.comnih.gov
Current Research Trends and Future Directions for this compound
Current research on this compound and similar esters is multifaceted, focusing on enhancing their synthesis, performance, and application range. A significant trend is the exploration of enzymatic synthesis as a greener alternative to traditional chemical methods. nih.gov Lipase-catalyzed esterification, for instance, offers high catalytic efficiency and selectivity under mild operating conditions. nih.gov
Recent studies have highlighted the excellent stability and performance that new emollients, including this compound, bring to cosmetic formulations. acs.org Research is also directed towards understanding the molecular distribution of these esters in formulations to optimize their performance and stability. acs.org
Future research is expected to continue focusing on sustainable synthesis methods. This includes the use of biocatalysts and the application of green chemistry principles to reduce environmental impact. numberanalytics.com There is also potential for expanding the applications of this compound. For instance, its properties could be leveraged in the development of novel drug delivery systems, where it could enhance the solubility of hydrophobic drugs. Further investigations into its lubricating properties could also open up new industrial applications. ontosight.ai The development of more complex ester-based systems for use in advanced materials and biotechnology is another promising avenue for future exploration. researchgate.net
Structure
2D Structure
Properties
IUPAC Name |
decyl octanoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-5-7-9-10-11-13-15-17-20-18(19)16-14-12-8-6-4-2/h3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWRBUIUZMBLNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062319 | |
| Record name | Octanoic acid, decyl ester | |
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Molecular Weight |
284.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2306-89-0 | |
| Record name | Decyl octanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2306-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Decyl octanoate | |
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| Record name | Octanoic acid, decyl ester | |
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| Record name | Octanoic acid, decyl ester | |
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| Record name | Decyl octanoate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | DECYL OCTANOATE | |
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Ii. Advanced Synthetic Methodologies for Decyl Octanoate
Enzymatic Synthesis Approaches
Enzymatic synthesis, particularly using lipases, has become a focal point for producing esters like decyl octanoate (B1194180). This biocatalytic approach is favored for its high specificity and environmentally friendly profile, avoiding the harsh conditions and by-products associated with traditional chemical synthesis. nih.gov
Lipase-Catalyzed Esterification for Decyl Octanoate Production
Lipases (EC 3.1.1.3) are highly efficient biocatalysts for esterification reactions. Their ability to function in non-aqueous environments makes them ideal for synthesizing a wide range of esters, including this compound, from their corresponding carboxylic acids and alcohols.
Utilization of Thermomyces lanuginosus Lipase (B570770) (cmLTL, LTL, imLTL)
The lipase from Thermomyces lanuginosus (TLL) is a prominent enzyme in the synthesis of various esters. mdpi.com A study demonstrated the potential of a chemically modified form of this lipase (cmLTL) for producing hydrophobic esters like this compound in a solvent-free system. nih.govresearchgate.net The performance of cmLTL was compared with its native (LTL) and immobilized (imLTL) forms. nih.govresearchgate.net While the native LTL showed low activity, the immobilized form (imLTL) successfully synthesized most hydrophobic esters with yields greater than 60%. researchgate.net Notably, the chemically modified cmLTL was effective in producing both hydrophobic and amphiphilic esters under solvent-free conditions with yields exceeding 50%. nih.govresearchgate.net This enhanced activity is attributed to the chemical modification, which involves grafting dodecyl chains onto the enzyme's surface, improving its performance with larger alcohol substrates. researchgate.net
Table 1: Comparative Yields of Different Forms of Thermomyces lanuginosus Lipase in Hydrophobic Ester Synthesis
| Lipase Form | Substrates | Yield (%) | Reference |
|---|---|---|---|
| Native (LTL) | n-heptane involved reactions | <20 | researchgate.net |
| Immobilized (imLTL) | Hydrophobic esters (excluding heptyl heptanoate) | >60 | researchgate.net |
| Chemically Modified (cmLTL) | This compound and other hydrophobic esters | >50 | nih.govresearchgate.net |
Biocatalyst Optimization Strategies (e.g., enzyme feeding, solvent-free systems)
Optimizing the reaction conditions is crucial for maximizing the yield and efficiency of enzymatic ester synthesis. Key strategies include the use of solvent-free systems and controlled feeding of substrates and enzymes.
Solvent-free systems are economically and environmentally advantageous. nih.gov They eliminate the need for organic solvents, which can be costly and pose environmental concerns. researchgate.net Research has shown that high conversions (above 80%) for various aliphatic esters can be achieved in solvent-free systems by optimizing the biocatalyst loading and the molar ratio of the reactants. mdpi.com For instance, the synthesis of octyl octanoate reached conversions of 96-99% under optimized solvent-free conditions. mdpi.com
Enzyme feeding strategies are employed to overcome potential inhibition by substrates or products. In the synthesis of thymol (B1683141) octanoate, a related ester, researchers found that feeding thymol and the lipase in a controlled manner minimized inhibitory effects and maximized production. mdpi.com A stepwise addition of thymol and lipase resulted in a thymol conversion of 59.5%. mdpi.com This approach helps to maintain a low concentration of potentially inhibitory compounds, allowing the enzyme to retain its activity for longer periods. mdpi.com
Investigation of Enzyme Inhibition Kinetics in this compound Synthesis
Understanding enzyme inhibition is critical for optimizing the synthesis of esters like this compound. While specific studies on the inhibition kinetics of this compound synthesis are not detailed in the provided context, analogous esterification reactions provide valuable insights.
In the synthesis of thymol octanoate, it was observed that the reaction product likely causes inhibition of the lipase. mdpi.com When higher concentrations of thymol were used, leading to a higher yield of the ester, the enzyme's residual activity was reduced to about 50%. mdpi.com However, when the reaction was conducted with a lower initial concentration of thymol (a 1:4 molar ratio of thymol to octanoic acid), the lipase retained over 90% of its initial activity. mdpi.com This suggests that product inhibition is a significant factor.
Kinetic studies of other lipase-catalyzed esterifications, such as the synthesis of hexyl octanoate, have been modeled using a Ping-Pong bi-bi mechanism with dead-end inhibition by both substrates. acs.org This type of model helps in understanding how substrate concentrations affect the reaction rate and can be used to predict optimal conditions. Similarly, kinetic studies on quinoline-based α-glucosidase inhibitors have identified non-competitive inhibition mechanisms, which could be analogous to interactions observed in lipase-catalyzed systems. nih.gov
Application of Candida antarctica Lipase B (CALB) in Analogous Ester Syntheses
Candida antarctica Lipase B (CALB) is a versatile and widely studied enzyme known for its high catalytic activity and selectivity in the synthesis of various esters. iaea.org It is frequently used as a benchmark and a catalyst in numerous esterification reactions.
CALB has been successfully used to produce flavor esters like methyl butyrate (B1204436) and ethyl butyrate with conversions higher than 90%. scielo.br It has also been employed in the synthesis of dihydroxyacetone fatty acid esters, achieving high conversions of the substrate. In the synthesis of cetyl octanoate, another cosmetic ester, CALB (in the form of Novozym® 435) was found to be the most effective catalyst, achieving a yield of 98% under optimized conditions in supercritical carbon dioxide. researchgate.net Furthermore, CALB has proven effective in synthesizing oleate (B1233923) esters in solvent-free systems. ueg.br
Table 2: Performance of Candida antarctica Lipase B (CALB) in Various Ester Syntheses
| Ester Product | Substrates | Solvent/System | Conversion/Yield (%) | Reference |
|---|---|---|---|---|
| Methyl butyrate | Butyric acid, Methanol (B129727) | Heptane | >90 | scielo.br |
| Ethyl butyrate | Butyric acid, Ethanol | Heptane | >90 | scielo.br |
| Cetyl octanoate | Cetyl alcohol, Octanoic acid | Supercritical CO₂ | 98 | researchgate.net |
| Ethyl oleate | Oleic acid, Ethanol | Solvent-free | 56 | ueg.br |
Comparative Analysis of Enzymatic versus Conventional Synthesis Routes
Enzymatic synthesis of esters offers significant advantages over conventional chemical methods, which often rely on acid catalysts.
Conventional Synthesis:
Conditions: Typically requires high temperatures and sometimes high pressure. researchgate.net
Catalysts: Uses strong and often hazardous acids like sulfuric acid. researchgate.net
By-products: Can lead to the formation of unwanted side products, resulting in darker colors and burnt tastes in the final product. nih.gov
Purification: The purification of esters from the reaction mixture can be complex and costly due to the presence of toxic by-products. embrapa.br
Enzymatic Synthesis:
Conditions: Performed under milder conditions, which minimizes side reactions and energy consumption. nih.govnih.gov
Specificity and Selectivity: Enzymes exhibit high specificity and selectivity, leading to purer products with fewer by-products. embrapa.br
Environmental Impact: Considered a "greener" alternative as it reduces the use of hazardous chemicals and the generation of toxic waste. nih.gov
Product Quality: Yields products that can be considered "natural," which is a significant advantage in the food and cosmetic industries. scielo.br
Conventional Esterification Methods for Alkyl Octanoates (General Principles)
The formation of alkyl octanoates, including this compound, has traditionally been achieved through direct esterification, a cornerstone reaction in organic chemistry.
The most common method for preparing esters is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. jove.commasterorganicchemistry.com This reaction is a reversible equilibrium. jove.com For the synthesis of this compound, this involves reacting octanoic acid with 1-decanol.
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄) or a sulfonic acid like p-toluenesulfonic acid (TsOH). masterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com Following the attack, a proton transfer occurs from the alcohol-derived portion to one of the hydroxyl groups, forming a good leaving group (water). The subsequent elimination of water and deprotonation of the resulting protonated ester yield the final ester product. masterorganicchemistry.com
To achieve high conversion rates, the equilibrium must be shifted toward the products. This is typically accomplished by either using a large excess of one of the reactants (usually the less expensive one) or by continuously removing one of the products, most commonly water, as it is formed. jove.com The removal of water is often achieved using a Dean-Stark apparatus during the reaction. jetir.org
While effective, the use of homogeneous mineral acids as catalysts presents challenges, including reactor corrosion, difficulties in catalyst separation from the product mixture, and the generation of acidic waste. jetir.org To overcome these issues, solid acid catalysts, such as the ion-exchange resin Amberlyst 15, have been employed. jetir.orgacs.org These heterogeneous catalysts are easily separated from the reaction mixture by filtration, are often reusable, and are less corrosive, aligning better with the principles of green chemistry. jetir.org
Table 1: Key Principles of Acid-Catalyzed (Fischer) Esterification
| Principle | Description | Example Application |
|---|---|---|
| Reaction Type | Equilibrium-limited reaction between a carboxylic acid and an alcohol. | Octanoic Acid + 1-Decanol ⇌ this compound + Water |
| Catalysis | Requires an acid catalyst (homogeneous or heterogeneous) to protonate the carbonyl group and accelerate the reaction rate. masterorganicchemistry.com | Sulfuric Acid (H₂SO₄), Amberlyst 15. jetir.orgacs.org |
| Equilibrium Shift | Driven to completion by removing water as it forms or using an excess of a reactant. jove.com | Use of a Dean-Stark apparatus or excess 1-decanol. |
| Byproduct | Water is the primary byproduct of the reaction. masterorganicchemistry.com | H₂O |
Novel Reaction Pathways and Process Intensification
Modern synthetic chemistry emphasizes the development of novel reaction pathways that are more efficient, sustainable, and capable of producing molecules with tailored properties. Process intensification, which combines multiple operations into a single unit, plays a crucial role in achieving these goals.
While this compound is a linear ester, the synthesis of branched-chain esters (BCEs) offers valuable insights into creating esters with specific functionalities. BCEs are noted for their superior properties at low temperatures, such as reduced pour points, which prevents crystallization. mdpi.com These characteristics make them valuable as environmentally friendly lubricants and emollients in cosmetics. mdpi.com
The synthesis of BCEs can be achieved by reacting either a linear acid with a branched alcohol (e.g., 2-ethylhexanol) or a branched acid (e.g., 2-methylhexanoic acid) with a linear alcohol. mdpi.com The enzymatic synthesis of esters from branched acids can be more complex due to steric hindrance near the enzyme's active site. mdpi.com For instance, the biocatalytic synthesis of 2-ethylhexyl 2-methylhexanoate has been successfully demonstrated using the immobilized lipase Novozym® 435, though it requires optimized conditions, such as an excess of the alcohol substrate, to achieve high conversion rates of up to 99%. mdpi.com These approaches are analogous to the synthesis of this compound and demonstrate the versatility of esterification reactions in producing a wide range of functional molecules.
Table 2: Comparison of Linear vs. Branched Ester Synthesis Approaches
| Feature | Linear Ester (e.g., this compound) | Branched-Chain Ester (e.g., 2-Ethylhexyl 2-Methylhexanoate) |
|---|---|---|
| Reactants | Linear Acid (Octanoic Acid) + Linear Alcohol (1-Decanol) | Branched Acid (2-Methylhexanoic Acid) + Branched Alcohol (2-Ethylhexanol) mdpi.com |
| Key Properties | Emollient, solvent | Improved low-temperature fluidity, lower pour point. mdpi.com |
| Synthetic Challenge | Generally straightforward; focus on driving equilibrium. | Potential steric hindrance, especially in enzymatic catalysis, requiring process optimization. mdpi.com |
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jove.com The production of esters, including this compound, has been a significant area of research for applying these principles through biocatalysis and process intensification.
Enzymatic Catalysis Biocatalysis, particularly using lipases, has emerged as a powerful green alternative to conventional chemical synthesis. begellhouse.com Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) can catalyze esterification reactions under mild conditions, with high specificity, leading to purer products and fewer side reactions. begellhouse.comrsc.orgscielo.br The use of immobilized lipases is particularly advantageous as it allows for easy separation of the catalyst from the product and enhances catalyst stability and reusability. rsc.orgmdpi.com
The synthesis of this compound has been successfully achieved using lipase from Thermomyces lanuginosus and Candida antarctica (often as the commercial product Novozym® 435). uminho.ptresearchgate.net Research has demonstrated high yields in solvent-free systems, which are economically and environmentally attractive. mdpi.com For example, a chemically modified lipase from T. lanuginosus produced this compound with a 72% yield in a solvent-free reaction at a 1:1 stoichiometric ratio of octanoic acid and 1-decanol. uminho.pt Similarly, the enzymatic synthesis of thymol octanoate, a related ester, was optimized using Candida antarctica lipase B, achieving a 94% conversion of the thymol substrate. mdpi.com
Table 3: Research Findings in Enzymatic Synthesis of Octanoate Esters
| Ester Product | Lipase Source | Reaction System | Key Conditions | Yield/Conversion | Reference |
|---|---|---|---|---|---|
| This compound | Thermomyces lanuginosus (chemically modified) | Solvent-free | 1:1 molar ratio (acid:alcohol) | 72% | uminho.pt |
| Thymol Octanoate | Candida antarctica Lipase B (soluble) | Solvent-free | 1:4 molar ratio (thymol:acid), 50°C | 94% conversion (of thymol) | mdpi.com |
| Decyl Oleate | Novozym 435 | Solvent-free | 1:1 molar ratio, 45°C, 2.5% enzyme | ~95% (equilibrium in 60 min) | researchgate.net |
| Cetyl Octanoate | Novozym® 435 | Supercritical CO₂ | 63.7°C, 10.22 MPa, 11.2% enzyme | 99.5% | researchgate.net |
Process Intensification Process intensification strategies aim to develop smaller, cleaner, and more energy-efficient technologies. researchgate.net Several of these have been applied to ester synthesis:
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically accelerate chemical reactions, often reducing reaction times from hours to minutes. organic-chemistry.orgacs.org For esterification, MAOS leads to higher yields, purer products, and reduced energy consumption compared to conventional heating. researchgate.net The method has been successfully applied to a wide range of ester syntheses, including discovery-based undergraduate experiments. acs.org
Ultrasound-Assisted Synthesis: The application of ultrasound (sonication) enhances chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid. springerprofessional.de This process generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. springerprofessional.de For esterification, ultrasound improves the miscibility of immiscible reactants (like oil and alcohol), reduces the need for catalysts, and shortens reaction times, making the process greener and more efficient. springerprofessional.defrontiersin.org It is particularly effective for reactions involving immobilized enzymes, improving mass transfer to the catalyst surface. frontiersin.orgresearchgate.net
Iii. Advanced Spectroscopic and Chromatographic Characterization in Decyl Octanoate Research
Chromatographic Separation and Purity Assessment
Chromatography is a cornerstone for the analysis of decyl octanoate (B1194180), enabling its separation, identification, and purification. nih.gov The fundamental principle involves the differential partitioning of components between a stationary phase and a mobile phase. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for the definitive identification and purity assessment of decyl octanoate. nih.gov In this method, the volatile ester is separated from other components in a gas chromatograph before being ionized and fragmented in a mass spectrometer. The resulting mass spectrum serves as a molecular fingerprint, allowing for unambiguous identification. boku.ac.at
Purity verification is achieved by analyzing the chromatogram for the presence of unreacted starting materials, such as decanol (B1663958) and octanoic acid, or other byproducts. The molecular ion peak in the mass spectrum confirms the molecular weight of the ester. For this compound (C₁₈H₃₆O₂), the expected molecular weight is approximately 284.5 g/mol . nih.gov Experimental data from electron ionization (EI) GC-MS shows characteristic fragmentation patterns that are crucial for structural confirmation. nih.gov The Kovats Retention Index, a key GC parameter, has been experimentally determined for this compound on a standard non-polar column, further aiding its identification in complex mixtures. nih.gov
Table 1: Experimental GC-MS Fragmentation Data for this compound This table is interactive. You can sort and filter the data.
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Interpretation |
|---|---|---|
| 57 | 99.99% | Alkyl fragment (C₄H₉⁺), common in long-chain compounds |
| 43 | 98.06% | Acylium ion fragment (CH₃CO⁺) or propyl fragment (C₃H₇⁺) |
| 145 | 91.27% | McLafferty rearrangement product, characteristic of esters |
| 41 | 73.25% | Allyl cation (C₃H₅⁺) |
| 55 | 64.32% | Alkyl fragment (C₄H₇⁺) |
Data sourced from PubChem CID 75319. nih.gov
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method frequently employed to monitor the progress of the esterification reaction that produces this compound. wordpress.com The technique works by separating compounds on a silica (B1680970) gel plate (the stationary phase) based on their polarity, using a solvent system (the mobile phase). wsu.edu For neutral organic molecules like esters, a common mobile phase is a binary mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). wsu.edu
During the synthesis of this compound, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. wordpress.com The plate is developed in a suitable solvent system, which causes the starting materials (alcohol and carboxylic acid) and the product (ester) to travel up the plate at different rates. wsu.edu Because the ester is typically less polar than its alcohol and carboxylic acid precursors, it will have a higher Retention Factor (Rf) value, moving further up the plate. The reaction is considered complete when the spots corresponding to the starting materials are no longer visible.
Visualization of the separated spots can be achieved through several methods:
UV Light: If the TLC plate contains a fluorescent indicator, compounds that absorb UV light (like those with conjugated systems) will appear as dark spots. libretexts.org
Iodine Chamber: Exposing the plate to iodine vapor causes many organic compounds to appear as temporary yellow-brown spots. libretexts.org
Chemical Stains: Stains like p-anisaldehyde or vanillin (B372448) can be used, which react with certain functional groups upon heating to produce colored spots. libretexts.org
Following the synthesis of this compound, column chromatography is a standard technique for its purification on a larger scale. nih.gov This method operates on the same principles as TLC but is preparative rather than analytical. nih.gov The crude reaction mixture is loaded onto the top of a column packed with a solid adsorbent, typically silica gel, which acts as the stationary phase. nih.gov
A solvent or solvent mixture (mobile phase), often referred to as the eluent, is then passed through the column. nih.gov Components of the mixture move through the column at different rates depending on their polarity and affinity for the stationary phase. For the purification of this compound, a non-polar solvent system such as a hexane/ethyl acetate mixture (e.g., in a 9:1 ratio) is effective. The less polar this compound product will travel through the column more quickly than the more polar unreacted alcohol, acid, and any polar byproducts. Fractions are collected sequentially, and those containing the pure ester (as verified by TLC) are combined.
While this compound itself is an achiral molecule, High-Performance Liquid Chromatography (HPLC) is a vital technique for the analysis of related chiral compounds, such as enantiomeric diacylglycerols. researchgate.netnih.gov The separation of enantiomers (non-superimposable mirror-image molecules) is critical in many fields, as they can have different biological activities. researchgate.net
HPLC achieves chiral separations by using a chiral stationary phase (CSP) or a chiral mobile phase additive. researchgate.net A common approach involves direct separation on a column packed with a CSP. researchgate.net For instance, research on diacylglycerols has utilized a chiral column with R-(+)-1-(1-naphthyl)ethylamine bonded to the stationary phase. nih.gov To enhance separation and detection, the analytes are often derivatized. In the case of diacylglycerols, they are converted to 3,5-dinitrophenylurethane (DNPU) derivatives before HPLC analysis. nih.gov This indirect method creates diastereomers that can be separated on a standard achiral column. researchgate.net HPLC is a cornerstone of qualitative and quantitative analysis for the isolation and purification of such organic compounds. researchgate.net
Spectroscopic Elucidation of Molecular Structures
Spectroscopy provides indispensable information about the atomic-level structure of molecules. For this compound, Nuclear Magnetic Resonance (NMR) is the primary technique used for definitive structural confirmation.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds like this compound. nih.gov It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within the molecule. rsc.org
¹H NMR: A proton (¹H) NMR spectrum gives information on the number of different types of protons, the number of protons of each type, and their connectivity. For this compound, the spectrum would show distinct signals for the terminal methyl groups (CH₃), the various methylene (B1212753) groups (CH₂) in the alkyl chains, and the methylene group adjacent to the ester oxygen (-O-CH₂-).
¹³C NMR: A carbon-13 (¹³C) NMR spectrum provides information about the different carbon environments in the molecule. Key signals for this compound include the ester carbonyl carbon, the carbon of the methylene group attached to the ester oxygen, and the various carbons of the two alkyl chains. The chemical shifts are highly characteristic and allow for complete structural assignment. nih.govacs.org
Table 2: Characteristic NMR Chemical Shifts (δ) for this compound This table is interactive. You can sort and filter the data.
| Atom Type | Nucleus | Typical Chemical Shift (ppm) | Interpretation |
|---|---|---|---|
| Carbonyl | ¹³C | ~170 ppm | Characteristic of an ester carbonyl group. |
| -O-C H₂- | ¹³C | ~60-65 ppm | Methylene carbon attached to the ester oxygen. |
| Alkyl Chain | ¹³C | ~10-35 ppm | Carbons within the decyl and octanoyl chains. |
| Terminal -CH₃ | ¹H | ~0.88 ppm | Protons of the terminal methyl groups on both chains. |
| -C H₂-CO- | ¹H | ~2.2-2.3 ppm | Protons on the carbon alpha to the carbonyl group. |
| -O-C H₂- | ¹H | ~4.0-4.1 ppm | Protons on the carbon attached to the ester oxygen. |
| Alkyl Chain | ¹H | ~1.2-1.6 ppm | Protons of the internal methylene groups in the chains. |
Note: Chemical shifts are approximate and can vary based on solvent and instrument.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used for the identification and characterization of functional groups within a molecule. rockymountainlabs.com By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated, which provides a unique molecular "fingerprint." In the context of this compound, FTIR is instrumental in confirming its ester functionality and assessing its purity.
The key to FTIR analysis is the correlation of specific absorption bands with the vibrational modes of different chemical bonds. rockymountainlabs.com For an ester like this compound, the most prominent and characteristic absorption bands are associated with the carbonyl (C=O) and carbon-oxygen (C-O) stretching vibrations of the ester group. libretexts.orglibretexts.org
Key FTIR Absorption Bands for this compound:
C=O Stretching: A strong, sharp absorption band typically appears in the region of 1750-1735 cm⁻¹. rockymountainlabs.comlibretexts.org This peak is a definitive indicator of the carbonyl group present in the ester linkage. The intensity and exact position of this band can be influenced by the molecular environment.
C-O Stretching: Esters exhibit two distinct C-O stretching vibrations. A strong band, often found between 1300-1200 cm⁻¹, corresponds to the C-O bond adjacent to the carbonyl group. rockymountainlabs.comlibretexts.org A second, typically medium to strong band, appears in the 1200-1000 cm⁻¹ range, representing the O-C bond of the alcohol moiety. rockymountainlabs.com
C-H Stretching: Aliphatic C-H stretching vibrations from the decyl and octanoyl chains are observed in the 3000-2850 cm⁻¹ region.
C-H Bending: Methylene (-CH2-) and methyl (-CH3) bending vibrations give rise to absorptions in the 1470-1450 cm⁻¹ and 1380-1370 cm⁻¹ regions, respectively.
A study on the synthesis of this compound confirmed the formation of the ester by identifying a characteristic C-O bond stretching band at approximately 1100 cm⁻¹. uminho.pt In research involving the analysis of fatty acid methyl esters (FAMEs), which are structurally related to this compound, FTIR spectroscopy successfully identified the key functional groups. For instance, the FTIR spectrum of FAMEs from Afzelia bella seeds oil showed a prominent carbonyl group (C=O) stretching peak at 1743.94 cm⁻¹, a methyl asymmetric bending (CH₃) at 1436.11 cm⁻¹, and a methoxy (B1213986) group stretching (O-CH₃) at 1197.38 cm⁻¹. journalajacr.com
Interactive Table: Characteristic FTIR Absorption Bands for Esters
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | Stretching | 1750-1735 | Strong |
| C-O | Stretching (acyl-oxygen) | 1300-1200 | Strong |
| C-O | Stretching (alkyl-oxygen) | 1200-1000 | Medium-Strong |
| C-H (alkane) | Stretching | 3000-2850 | Medium-Strong |
| -CH₂- | Bending (Scissoring) | ~1465 | Medium |
| -CH₃ | Bending (Asymmetric) | ~1450 | Medium |
| -CH₃ | Bending (Symmetric) | ~1375 | Medium |
Advanced Derivatization and Microextraction Techniques
To enhance the detection and analysis of this compound and other related compounds, particularly in complex mixtures, advanced sample preparation techniques are often employed. These methods improve the volatility and chromatographic behavior of the analytes, leading to more accurate and sensitive results.
On-line derivatization techniques are powerful tools in gas chromatography-mass spectrometry (GC-MS) for the analysis of complex organic molecules. These methods involve a chemical modification of the analyte immediately before its introduction into the GC system, often through pyrolysis. This process can cleave ester bonds and convert polar functional groups into more volatile derivatives.
Tetramethylammonium Hydroxide (TMAH) Thermochemolysis:
TMAH is a strong organic base used for simultaneous hydrolysis and methylation of lipids, including esters. researchgate.netresearchgate.net In this process, known as thermally assisted hydrolysis and methylation (THM), TMAH cleaves the ester bond of this compound. researchgate.net The resulting octanoic acid is then methylated to form its corresponding fatty acid methyl ester (FAME), while the decanol is converted to its methyl ether. researchgate.netresearchgate.net This derivatization enhances the volatility and chromatographic performance of these compounds, allowing for their efficient separation and identification by GC-MS. researchgate.net
The TMAH thermochemolysis technique has been successfully applied to a wide range of materials, including natural waxes and polyesters, demonstrating its effectiveness in breaking down complex ester structures for analysis. researchgate.net While highly effective, one consideration with TMAH is that it can sometimes cause isomerization of unsaturated fatty acids. gcms.cz
Hexamethyldisilazane (HMDS) Derivatization:
HMDS is a silylating agent used to convert active hydrogen atoms, such as those in hydroxyl groups, into trimethylsilyl (B98337) (TMS) ethers. chemcoplus.co.jpresearchgate.net In the context of analyzing a mixture containing this compound and its potential hydrolysis products (decyl alcohol and octanoic acid), HMDS can be used to derivatize the alcohol. This increases its volatility and improves its chromatographic peak shape. nicas-research.nl
HMDS is considered a weaker TMS donor and is often used with a catalyst like trimethylchlorosilane (TMCS) or in a solvent like pyridine (B92270) to enhance its reactivity. chemcoplus.co.jpresearchgate.net The evaluation of on-line derivatization techniques has shown that both TMAH and HMDS are valuable for the comprehensive analysis of complex polymers containing ester linkages. nicas-research.nl
Interactive Table: Comparison of On-line Derivatization Reagents
| Reagent | Abbreviation | Target Functional Groups | Derivative Formed | Key Application |
| Tetramethylammonium Hydroxide | TMAH | Esters, Carboxylic Acids, Alcohols | Methyl Esters, Methyl Ethers | Analysis of complex lipids and polyesters |
| Hexamethyldisilazane | HMDS | Alcohols, Phenols, Amines | Trimethylsilyl (TMS) Ethers | Improves volatility of polar compounds |
Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique used for the extraction and concentration of volatile and semi-volatile organic compounds from a sample matrix. frontiersin.orgmdpi.comd-nb.info The technique involves exposing a fused silica fiber coated with a polymeric stationary phase to the headspace (the gas phase above the sample) of a sample vial. mdpi.com Volatile compounds partition from the sample into the headspace and are then adsorbed onto the fiber. The fiber is subsequently retracted and inserted into the injector port of a gas chromatograph for thermal desorption and analysis. d-nb.info
The efficiency of HS-SPME depends on several factors, including the type of fiber coating, extraction time, temperature, and the sample matrix. mdpi.commdpi.comsemanticscholar.org Different fiber coatings are available, each with varying polarities and affinities for different types of analytes. For example, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected for its broad applicability in extracting a wide range of volatile compounds. mdpi.commagtech.com.cnnih.gov
Research on various food and beverage products demonstrates the power of HS-SPME in identifying complex volatile profiles, where esters, including those structurally similar to this compound, are major components. mdpi.commagtech.com.cnscielo.org.pe For instance, a study on pear aromas identified over 100 different esters using HS-SPME coupled with GC-MS. mdpi.com Optimization of HS-SPME parameters, such as using a DVB/CAR/PDMS fiber at an extraction temperature of 80°C for 35 minutes, was shown to be effective for analyzing volatile flavor components. magtech.com.cn
Interactive Table: Common HS-SPME Fiber Coatings and Their Applications
| Fiber Coating | Abbreviation | Polarity | Typical Analytes |
| Polydimethylsiloxane | PDMS | Non-polar | Volatile, non-polar compounds (e.g., hydrocarbons) |
| Polyacrylate | PA | Polar | Polar compounds (e.g., phenols, alcohols) |
| Divinylbenzene/Carboxen/Polydimethylsiloxane | DVB/CAR/PDMS | Bipolar | Broad range of volatile organic compounds, including esters, aldehydes, and alcohols |
Iv. Mechanistic Studies of Decyl Octanoate Biological Interactions and Biotransformation
Enzymatic Hydrolysis Pathways and Metabolic Fate
The initial and most crucial step in the metabolism of decyl octanoate (B1194180) is its breakdown through enzymatic hydrolysis. This process cleaves the ester bond, releasing its constituent alcohol and fatty acid, which then enter distinct metabolic pathways.
The hydrolysis of decyl octanoate is primarily catalyzed by a class of enzymes known as esterases, with carboxylesterases being particularly important. europa.eu These enzymes are ubiquitous in biological systems and are found in various tissues. The catalytic action of these enzymes facilitates the rapid biotransformation of fatty acid esters like this compound. europa.eu The process involves the cleavage of the ester linkage, yielding decanol (B1663958) and octanoic acid. The rate and extent of this hydrolysis can be influenced by factors such as the physicochemical properties of the ester and the specific type of esterase involved. acs.orgresearchgate.netacs.org For instance, lipases, a subclass of esterases, can also catalyze the hydrolysis of such esters, and their activity can be modulated by the reaction conditions. acs.orgresearchgate.net
Following hydrolysis, the liberated octanoic acid and decanoic acid (from the oxidation of decanol) are further metabolized. The primary pathway for the breakdown of these medium-chain fatty acids (MCFAs) is mitochondrial β-oxidation. frontiersin.orgwikipedia.orgfrontiersin.org This process sequentially shortens the fatty acid chain, producing acetyl-CoA, which can then enter the citric acid cycle for energy production or be used for the synthesis of ketone bodies. frontiersin.orgwikipedia.org
Studies comparing the β-oxidation of octanoic acid (C8) and decanoic acid (C10) have revealed significant differences. In neuronal cells, the rate of β-oxidation for C10 is markedly lower than that for C8. nih.gov This is attributed to C10's greater dependence on the carnitine palmitoyltransferase 1 (CPT1) enzyme for transport into the mitochondria, an enzyme that is expressed at low levels in the brain. nih.gov In contrast, a significant portion of C8 β-oxidation is CPT1-independent. nih.gov This differential metabolism can lead to an accumulation of decanoic acid under certain conditions. nih.gov
In addition to β-oxidation, a smaller fraction of these fatty acids can undergo ω-oxidation. This alternative pathway involves the oxidation of the terminal methyl group (the ω-carbon) of the fatty acid, leading to the formation of dicarboxylic acids. nih.govfrontiersin.org For instance, decanoic acid can be converted to sebacic acid (a C10 dicarboxylic acid) through this pathway. nih.gov This process has been observed in both human and rat liver tissues. nih.gov
Table 1: Comparison of β-Oxidation of Octanoic Acid (C8) and Decanoic Acid (C10) in Neuronal Cells
| Feature | Octanoic Acid (C8) | Decanoic Acid (C10) |
| β-Oxidation Rate | Higher | Significantly lower (approx. 20% of C8) nih.gov |
| CPT1 Dependence | ~34% nih.gov | High nih.gov |
| Metabolic Fate | Primarily β-oxidation, leading to ketone body production frontiersin.orgfrontiersin.org | Slower β-oxidation, potential for accumulation nih.gov |
This compound in Cellular and Organismal Biology Research
The metabolic characteristics of this compound and its constituent fatty acids make them valuable tools in various areas of biological research, from cellular metabolism to chemical ecology.
Esters like this compound are utilized in cell culture studies to investigate the intricate pathways of lipid metabolism. By introducing these compounds into cell culture media, researchers can observe cellular responses to specific lipid-based stimuli. For example, studies using glioblastoma cell lines have shown that the constituent fatty acids of this compound, octanoic acid and decanoic acid, have distinct effects on cellular metabolism. frontiersin.org Octanoic acid was found to primarily affect mitochondrial metabolism, leading to an increase in ketone body production. frontiersin.org Conversely, decanoic acid appeared to influence cytosolic pathways, stimulating the synthesis of other fatty acids. frontiersin.org Such studies are crucial for understanding how different fatty acids are processed and how they might influence pathological conditions like cancer and metabolic disorders. mdpi.comnih.govnih.govrndsystems.com
While direct evidence for this compound as a pheromone is limited, its structural similarity to other known pheromones, such as dodecyl decanoate (B1226879), suggests its potential role in chemical communication. Pheromones are chemical signals that trigger specific behavioral or physiological responses in members of the same species. researchgate.netlacertilia.denih.gov Fatty acid esters are a common class of compounds used as pheromones by insects. uni-bayreuth.deresearchgate.netpsu.eduresearchgate.net For example, dodecyl acetate (B1210297) is a pheromone component in some click beetle species, and various other esters are used for aggregation and sexual attraction in different insects. uni-bayreuth.depsu.eduatlashymenoptera.net Given that the chemical structure of a molecule is paramount to its function as a signaling molecule, the investigation of this compound in the context of chemical ecology could reveal its involvement in the complex language of pheromones. wur.nl
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful approach to link dietary components to biological outcomes. cancer.govhumanmetabolome.commdpi.comub.edu In dietary studies, specific metabolites can serve as biomarkers for the intake of certain foods or nutrients. nih.gov A recent study on the meat quality of black goats identified this compound as one of the metabolites that showed a positive correlation with serine and 4-Methyltetradecanoylcarnitine. mdpi.com This finding suggests that dietary interventions, in this case, supplementation with garlic skin, can alter the metabolic profile of an organism, including the levels of specific esters like this compound. mdpi.com Such correlations can help in understanding the molecular mechanisms through which diet influences health and disease. mdpi.com
V. Environmental Behavior and Ecotoxicological Profiling of Decyl Octanoate
Biodegradation Kinetics and Pathways
The primary degradation pathway for decyl octanoate (B1194180) in the environment is biodegradation. This process involves the enzymatic breakdown of the ester into its constituent parts: decyl alcohol (decanol) and octanoic acid. These breakdown products can then be further mineralized by microorganisms.
Aquatic and Sediment Biodegradation Studies (Screening and Simulation Tests)
Screening tests for ready biodegradability are crucial for assessing the persistence of chemicals in aquatic environments. oecd.org For fatty acid esters like decyl octanoate, these tests provide initial data on their susceptibility to microbial degradation.
Aerobic Aquatic Biodegradation: In a key study following the OECD 301B guideline (CO2 Evolution Test), a substance identified as decyl stearate, a close structural analogue to this compound within the "Fatty acids, C8-C18 (even numbered), decyl esters" category, was determined to be readily biodegradable. europa.eueuropa.eu It achieved 69% degradation in 28 days and met the 10-day window criterion. europa.eu Studies on similar long-chain alkyl esters show they are generally readily biodegradable. europa.eu The pass levels for ready biodegradability tests are typically 60% of the theoretical maximum CO2 production. oecd.org
Anaerobic Sediment Biodegradation: In anaerobic environments, such as marine sediments, the structure of alkyl esters significantly influences the rate and extent of biodegradation. nih.govresearchgate.net Studies on a variety of ester compounds in marine sediment have shown that methane (B114726) production, an indicator of anaerobic biodegradation, typically begins after a lag phase of 10–40 days. researchgate.net The degradation of esters in these conditions has been observed to be complete within approximately 90 days of incubation. researchgate.net The chemical structure, particularly the total carbon number and the presence of branching, affects the degradation efficiency. nih.govresearchgate.net Esters with a total carbon number between 12 and 18 are recommended for better biodegradability. researchgate.net
| Test Type | Test Guideline | Test Substance Category | Result | Source |
|---|---|---|---|---|
| Aerobic Aquatic (Ready Biodegradability) | OECD 301B | Decyl Esters (Analogue) | 69% degradation in 28 days (Readily biodegradable) | europa.eu |
| Anaerobic Marine Sediment | Lab Developed Method | Various Alkyl Esters | Degradation generally complete by 90 days | researchgate.net |
Soil Biodegradation Mechanisms
Information on the specific biodegradation of this compound in soil is often extrapolated from its general chemical properties and data from related substances. europa.eu Given its low water solubility and high adsorption potential, this compound is expected to primarily reside in the soil and sediment compartments if released into the environment. The primary degradation mechanism in soil, similar to aquatic systems, is expected to be enzymatic hydrolysis by soil microorganisms, breaking the ester bond to form decanol (B1663958) and octanoic acid. These metabolites are then available for further microbial degradation.
Mode of Degradation in Applied Contexts
In applied contexts, such as in industrial fluids or consumer products, the degradation of this compound is initiated by hydrolysis. This chemical or enzymatic hydrolysis breaks the ester linkage, yielding decanoic acid and decanol. The rate of this initial breakdown can be influenced by factors such as pH, temperature, and the presence of esterase enzymes. researchgate.net Under alkaline conditions, ester hydrolysis is generally favored. researchgate.netchalmers.se
Comparative Biodegradability Assessments with Other Surfactants and Esters
The biodegradability of this compound can be understood in the context of other fatty acid esters and surfactants.
Comparison with other Esters: The structure of an ester is a key determinant of its biodegradability. nih.govresearchgate.net For instance, the presence of an unsaturated bond can increase biodegradability, while branching in the alcohol or acid moiety tends to hinder it. researchgate.net Studies comparing various sugar fatty acid esters have found that while the size of the sugar head group or the length of the alkyl chain does not significantly affect biodegradability, the presence of certain functional groups adjacent to the ester bond can dramatically reduce the degradation rate. researchgate.net However, even with these modifications, many sugar esters are still classified as readily biodegradable. researchgate.net
Comparison with other Surfactants: Many surfactants, particularly those based on esters, are designed to be biodegradable. nih.gov For example, sorbitan (B8754009) esters and their ethoxylated derivatives are common nonionic surfactants known for their biodegradability. nih.gov In a comparative study, ethoxylated rapeseed acid methyl esters demonstrated higher biodegradability compared to ethoxylated fatty alcohols like dodecanol (B89629) ethoxylates. pjoes.compjoes.com The fundamental pathway for many of these compounds involves the hydrolysis of the ester bond, a feature shared with this compound, making them susceptible to microbial attack. researchgate.net
Environmental Transport and Distribution Modeling
The movement and partitioning of this compound in the environment are predicted based on its physicochemical properties. europa.eu
Adsorption and Desorption Characteristics in Environmental Matrices
Due to its chemical structure—a long alkyl chain and an ester group—this compound is a hydrophobic substance with very low water solubility and a high octanol-water partition coefficient (log Kow). europa.euthegoodscentscompany.comnih.gov
Adsorption Potential: A high log Kow value, estimated to be around 7.6 to 7.9, indicates a strong tendency for the substance to partition from water into organic phases. thegoodscentscompany.comnih.gov Consequently, if released into an aquatic environment, this compound is expected to adsorb strongly to suspended solids, sediment, and soil organic carbon. europa.eu The organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter for this assessment. While specific experimental Koc values for this compound are not readily available in the provided search results, they are expected to be high based on its log Kow, suggesting it will be largely immobile in soil. windows.netgoogle.com For similar hydrophobic substances, adsorption to soil is expected to be a significant process that reduces volatilization and bioavailability in the water column. windows.net
| Parameter | Value | Implication | Source |
|---|---|---|---|
| log Kow (Octanol-Water Partition Coefficient) | ~7.6 - 7.9 (estimated) | High potential for adsorption to organic matter and bioaccumulation. | thegoodscentscompany.comnih.gov |
| Water Solubility | Low (<1 mg/L) | Limited distribution in the aqueous phase; partitions to solid matrices. | europa.eu |
| Adsorption/Desorption (Koc) | Expected to be high | Likely to be immobile in soil and partition to sediment. | windows.netgoogle.com |
Henry's Law Constant and Distribution Modeling
The environmental distribution of a chemical is significantly influenced by its tendency to partition between air, water, soil, and sediment. The Henry's Law Constant (H) is a critical parameter that describes the partitioning of a compound between air and water at equilibrium. For this compound, direct experimental data for H is limited; however, it can be estimated from its vapor pressure and water solubility.
Estimated physicochemical properties for this compound are as follows:
Vapor Pressure: 0.000120 mmHg at 25°C thegoodscentscompany.com
Water Solubility: 0.00371 mg/L at 25°C thegoodscentscompany.comflavscents.com
Log Kow (octanol-water partition coefficient): 7.6 - 7.9 thegoodscentscompany.comthegoodscentscompany.comnih.gov
Based on these values, this compound is characterized as a substance with low volatility and very low water solubility. The high Log Kow value indicates a strong tendency to adsorb to organic matter in soil and sediment. europa.eu
Environmental fate modeling, such as that performed by the EPI (Estimation Program Interface) System, predicts the distribution of chemicals. For this compound and related long-chain alkyl esters, these models indicate that the primary environmental compartments of concern are soil and sediment. thegoodscentscompany.comeuropa.eu Due to its low vapor pressure and Henry's Law Constant, volatilization from water or soil surfaces is not expected to be a significant transport process. The majority of the substance released into the environment is expected to partition to soil and sediment. europa.eu
Table 1: Estimated Physicochemical and Partitioning Properties of this compound
Property Estimated Value Reference Vapor Pressure (at 25°C) 0.000120 mmHg thegoodscentscompany.com Water Solubility (at 25°C) 0.00371 mg/L [1, 10] Log Kow (Octanol-Water Partition Coefficient) 7.918 thegoodscentscompany.com Log Koc (Soil Adsorption Coefficient) >5
Bioaccumulation Potential in Ecosystems
Bioaccumulation refers to the uptake and concentration of a chemical in an organism from its environment. It is a key consideration in ecotoxicological risk assessment.
Aquatic and Sediment Bioaccumulation Assessments
The potential for a substance to bioaccumulate in aquatic organisms is often initially assessed using its octanol-water partition coefficient (Log Kow). Substances with a Log Kow greater than 4.5 are generally considered to have the potential to be bioaccumulative. epa.iegoogle.com With an estimated Log Kow of approximately 7.9, this compound falls into this category. thegoodscentscompany.com
The Bioconcentration Factor (BCF) is a more direct measure of a chemical's tendency to concentrate in aquatic organisms from the water.
No direct experimental BCF data for this compound are available.
However, data from a structurally related substance, octamethyltrisiloxane, which has a similar Log Kow, showed high BCF values in fish. europa.eu A read-across assessment indicated steady-state BCF values as high as 7,730 L/kg, and lipid-normalized values up to 27,600 L/kg. europa.eu
The U.S. EPA's EPI Suite model estimates a Log BCF of 3.17 for this compound, which corresponds to a BCF of approximately 1,480 L/kg. thegoodscentscompany.com
Table 2: Bioaccumulation Potential Data for this compound and Related Substances
Parameter Value Method Reference Log Kow ~7.9 Estimated thegoodscentscompany.com Log BCF (Fish) 3.17 Estimated (EPI Suite) nsf.gov BCF (Fish) ~1,480 L/kg Calculated from Log BCF nsf.gov BCFss (Fish) up to 7,730 L/kg Read-across (structurally related substance) researchgate.net
Terrestrial Bioaccumulation Studies
There is a lack of specific studies on the terrestrial bioaccumulation of this compound. However, its environmental fate profile provides some indications.
Soil and Plants: Due to its high Log Kow and expected strong adsorption to soil organic matter, this compound is not expected to be highly mobile in soil. europa.eu The uptake of such highly lipophilic compounds by plant roots is generally low. While some uptake into the roots of edible crops can occur for organic compounds from biosolids-amended soils, translocation to other parts of the plant is often limited for very hydrophobic substances. researchgate.net
Air-Breathing Organisms: For air-breathing organisms, such as mammals and birds, the bioaccumulation potential of a substance is not solely dependent on its Log Kow. The octanol-air partition coefficient (KOA) is also a critical parameter, as compounds with lower KOA values can be more readily eliminated via respiration. nih.gov For highly lipophilic compounds like this compound, dietary uptake would be the primary route of exposure. The potential for biomagnification in terrestrial food webs is influenced by the organism's ability to metabolize and excrete the substance. Long-chain fatty acid esters are generally expected to be metabolized through common enzymatic pathways, which would limit their potential to biomagnify. europa.eu
Vi. Advanced Material Science and Formulation Research Involving Decyl Octanoate
Decyl Octanoate (B1194180) as a Component in Advanced Cosmetic and Personal Care Formulations
The development of decyl octanoate as a viable alternative to silicones, such as cyclomethicones and dimethicones, is driven by a growing industry demand for environmentally sustainable and biodegradable ingredients. acs.org Certain silicones have faced regulatory scrutiny and restrictions due to concerns over their potential for bioaccumulation in aquatic environments. acs.org Esters like this compound offer a more sustainable profile without compromising the desirable sensory characteristics that have made silicones popular. acs.orgCurrent time information in Bangalore, IN.
Research has focused on synthesizing and characterizing novel ester-based emollients, including this compound, to replace conventional silicones. Current time information in Bangalore, IN.google.com These studies incorporate the new esters into cosmetic formulations and conduct a comprehensive analysis of their physicochemical properties, stability, and performance, often in direct comparison to silicone-containing and other commercially available alternative formulations. acs.orgCurrent time information in Bangalore, IN. The findings indicate that new emollients, specifically including this compound, can be successfully developed to offer great stability and performance, positioning them as effective silicone alternatives. acs.orgCurrent time information in Bangalore, IN.google.comresearchgate.net
The inclusion of this compound has a significant impact on the stability and performance of cosmetic emulsions. Research demonstrates that formulations incorporating novel esters like this compound confer excellent stability and performance. Current time information in Bangalore, IN.researchgate.net Stability tests, which assess organoleptic and sensory qualities over time, confirm the robustness of these formulations. Current time information in Bangalore, IN.
Texture analysis provides quantitative data on the sensory properties of a formulation. Key parameters include spreadability, firmness, and consistency, which are crucial for consumer acceptance. Current time information in Bangalore, IN.google.com In comparative studies, formulations containing this compound have shown superior spreadability compared to those with silicones and are comparable to other commercial alternatives. acs.orgCurrent time information in Bangalore, IN. This enhanced spreadability relates to the ease of application and the tactile sensation of the product on the skin. Current time information in Bangalore, IN.
The table below summarizes the stability results of a base cosmetic formulation (BF) when different emollients are added, including silicones and this compound (BF+A5). The stability was observed over 12 months under various storage conditions.
Table 1: Formulation Stability Over 12 Months Data sourced from a 2024 study on silicone alternatives. Current time information in Bangalore, IN.
| Formulation Code | Emollient | Stability (Glass, Covered) | Stability (Plastic, Covered) |
|---|---|---|---|
| BF | None (Control) | Normal | Normal |
| BF+D5 | Dimethicone 5 cst | Normal | Normal |
| BF+A5 | This compound | Normal | Normal |
Table adapted from research findings. Current time information in Bangalore, IN. Note: The original study observed some surface separation in earlier months for BF+A2 and BF+A3, and for BF+D5 and BF+A5 in uncovered conditions, but the formulations with this compound were stable in covered containers, a common packaging method.
Spreadability is measured by the work of shear, where a lower value indicates better spreadability. The data below compares the spreadability of formulations.
Table 2: Spreadability Analysis (Work of Shear) Data interpreted from graphical representations in a 2024 study. Current time information in Bangalore, IN.
| Formulation Code | Emollient | Work of Shear (%) | Interpretation |
|---|---|---|---|
| BF+D5 | Dimethicone 5 cst | ~32% | Higher effort to spread |
| BF+CC | Cetiol® CC (Commercial Alternative) | ~22% | Good spreadability |
| BF+A5 | This compound | ~22% | Superior spreadability, comparable to commercial alternative |
Table values are approximate, based on graphical data analysis. Current time information in Bangalore, IN. Cetiol® CC is a commercial silicone alternative.
The performance of an emollient in a cosmetic formulation is intrinsically linked to its chemical structure. The relationship between the structure of an ester like this compound and its physical properties is a key focus in emollient design. Factors such as chemical structure, molecular weight, viscosity, and polarity determine the emollient's functional characteristics, including its spreading behavior and sensory perception on the skin. acs.orgCurrent time information in Bangalore, IN.
Esters are synthesized from alcohols and fatty acids, and the specific combination of these raw materials dictates the final properties of the emollient. Current time information in Bangalore, IN. For this compound, the C10 alcohol (decyl alcohol) and C8 fatty acid (octanoic acid) chains result in a molecule with a specific molecular weight and hydrophobicity. This structure provides a light, non-greasy feel and good spreadability. In contrast, longer-chain esters might provide a richer, more occlusive feel. The chemical structure also influences how the emollient interacts with other components in a formulation, affecting the stability of the colloidal structure (e.g., lamellar liquid crystals) in an emulsion. Understanding these structure-property relationships allows formulation scientists to select or design emollients with specific sensory and performance targets. Current time information in Bangalore, IN.
This compound as a Green Solvent and Reaction Medium
In line with the principles of green chemistry, there is growing interest in using safer, more sustainable solvents in chemical synthesis. Esters like this compound are being explored in this context, both as reaction media and as products of green synthesis methodologies.
Long-chain esters are utilized as solvents in organic synthesis because of their ability to dissolve a wide range of organic compounds. While specific research on this compound is limited, closely related compounds like dothis compound are known to serve as solvents that can enhance reaction rates and the solubility of organic compounds in various chemical processes.
Furthermore, the synthesis of this compound itself is an area of green chemistry research. Efficient, solvent-free synthesis methods using biocatalysts, such as chemically modified lipases, have been developed. In one study, a modified lipase (B570770) from Thermomyces lanuginosus was used to produce this compound with high yields (up to 72%) under solvent-free conditions. This approach avoids the use of traditional, often hazardous, organic solvents, reducing the environmental impact of the synthesis process. The use of deep eutectic solvents, which are biodegradable and have low toxicity, has also been explored in cosmetic formulations containing this compound, functioning as thickening agents and solvents. acs.orgCurrent time information in Bangalore, IN.
Esters can serve as crucial intermediates in the synthesis of more complex molecules. This compound, being composed of decyl alcohol and octanoic acid, can be produced via esterification and can, in turn, undergo reactions like hydrolysis to yield its constituent parts, or transesterification to produce different esters. The synthesis of this compound itself is an intermediate step in the production of a finished cosmetic product.
Research on the closely related dothis compound indicates that such esters act as intermediates for creating more complex molecules, which facilitates the development of new chemical entities for the pharmaceutical and cosmetic industries. While this compound is primarily used as a final-state emollient, its fundamental ester chemistry allows it to be a precursor in various potential synthetic pathways. For example, the enzymatic synthesis of thymol (B1683141) octanoate, a hybrid molecule with enhanced biological activities, was achieved through the esterification of thymol and octanoic acid, showcasing how the octanoate moiety can be part of building more complex functional molecules.
Interfacial Phenomena and Surfactant Systems
The behavior of this compound at interfaces, particularly in conjunction with surfactants, is a critical area of study in material science. Understanding these interactions is fundamental to controlling the properties of emulsions, foams, and other colloidal systems.
This compound in Mixed Surfactant Systems and Interfacial Behavior Studies
The inclusion of esters like this compound in mixed surfactant systems can significantly alter the interfacial properties of the formulation. These esters are utilized as emollients, skin conditioning agents, and solvents in various industries, including cosmetics and lubricants. Their presence at an interface can influence the packing of surfactant molecules, leading to changes in interfacial tension and the stability of the system.
Research into mixed surfactant systems, such as those containing sodium dodecyl sulfate (B86663) (SDS), often involves measuring the critical micelle concentration (CMC) to understand the interactions between the components. The presence of a co-surfactant or an oil phase like this compound can affect the CMC of the primary surfactant. For instance, in systems containing an anionic fluorocarbon surfactant and various hydrocarbon surfactants, the interactions can lead to either positive or negative deviations from ideal behavior, depending on the nature of the head groups and hydrophobic chains. acs.org
The study of interfacial tension is crucial for characterizing these systems. acs.org Techniques like spinning drop and sessile drop tensiometry are employed to measure the interfacial tension between fluid phases. onepetro.org In microemulsion systems, which are relevant to applications like enhanced oil recovery, the interfacial tension can reach ultralow values (e.g., 10⁻³ dyne/cm), a phenomenon strongly linked to the phase behavior of the system. onepetro.org The addition of surfactants lowers the interfacial energy, which aids in the formation of smaller droplets and stabilizes emulsions. acs.org
The composition of mixed surfactant systems at interfaces can be complex. For example, in mixtures of anionic and cationic surfactants, strong electrostatic interactions between the oppositely charged headgroups lead to unique properties. conicet.gov.ar Similarly, in mixtures of ionic and non-ionic surfactants, the location of the different headgroups within the interfacial layer can be determined, providing molecular-level insights into their thermodynamic behavior. acs.org
Table 1: Interfacial Properties of Mixed Surfactant Systems
This table is interactive. You can sort and filter the data.
| System Component 1 | System Component 2 | Property Investigated | Observation | Reference(s) |
| Sodium Dodecyl Sulfate (SDS) | Dodecyl Decanoate (B1226879) | Critical Micelle Concentration (CMC) | The presence of dodecyl decanoate can influence the CMC of SDS. | |
| Sodium-8-phenyl-n-hexadecyl-n-sulfonate | n-Decane, n-Propanol | Interfacial Tension, Phase Behavior | Middle microemulsion phase observed with ultralow interfacial tensions. | onepetro.org |
| Sodium Dodecyl Sulfate (SDS) | n-Decane, n-Hexanol | Interfacial Tension, Phase Behavior | Transitions from lower- to middle- to upper-phase microemulsion with increasing alcohol content. | onepetro.org |
| Anionic Fluorocarbon Surfactant | Hydrocarbon Surfactants | Micellization Behavior | Systems can show strong positive or negative deviations from ideal behavior. | acs.org |
| Sodium Oleate (B1233923) | Cetyltrimethylammonium Bromide | Aggregation Number | Complex relationship with total concentration and composition. | conicet.gov.ar |
Influence on Micelle Formation and Aggregation Behavior (Studies on related alkyl octanoates and decyl compounds)
While direct studies on this compound's influence on micelle formation are specific, research on related alkyl octanoates and decyl compounds provides significant insights into the expected behavior. The process of micellization is a bulk phenomenon driven by a delicate balance between hydrophobic attraction of the surfactant tails and the electrostatic repulsion of their headgroups. cdnsciencepub.comnsf.gov
Studies on sodium and potassium octanoate (NaC8 and KC8) and decanoate (NaC10 and KC10) have shown that micellization can be modeled as a two-step process. nih.gov The initial step is typically endothermic and driven by entropy. nih.gov The thermodynamics of micellization, including the standard free energy (ΔGmic), are influenced by factors such as the nature of the counterion. nih.gov For instance, the size of the counterion can have a distinct, though relatively weak, effect on the thermodynamic properties of micellization. nih.gov
The aggregation behavior of surfactants is also affected by the presence of other molecules. In aqueous solutions of cationic starch and mixed anionic surfactants like sodium octanoate and sodium decanoate, the formation of mixed micelles on the polymer depends on the chain-length difference of the surfactants. tkk.fi The component that is more surface-active tends to be enriched in the polymer-surfactant complexes. tkk.fi
The structure of the aggregates formed can vary. Atomistic molecular dynamics simulations of sodium octanoate and sodium decanoate have revealed that micelles are generally globular with a diffuse interfacial region. uni-regensburg.de The alkyl tails are primarily in the micelle core, while the polar head groups face the solvent. uni-regensburg.de However, this ordering is not rigid, and there is a finite probability of finding terminal methyl groups at the micelle/water interface. uni-regensburg.de
The addition of simple electrolytes, like sodium chloride, can induce changes in the size and shape of micelles. For potassium n-octanoate, the addition of NaCl leads to the formation of larger micelles, as indicated by a decrease in the critical micelle concentration. cdnsciencepub.com
Table 2: Thermodynamic and Aggregation Properties of Related Alkyl Octanoates and Decyl Compounds
This table is interactive. You can sort and filter the data.
| Compound(s) | Method of Study | Key Finding | Reference(s) |
| Sodium Octanoate, Potassium Octanoate, Sodium Decanoate, Potassium Decanoate | Isothermal Titration Calorimetry (ITC) | Micellization is a two-step, entropy-driven process at lower temperatures. | nih.gov |
| Alkali Perfluoro-n-octanoates | Surface Tensiometry | Counterion size has a measurable, though weak, effect on the standard free energy of micellization. | nih.gov |
| Potassium n-octanoate | NMR Spectroscopy | The critical micelle concentration shows minimal change between 30-50°C. | cdnsciencepub.com |
| Sodium Octanoate, Sodium Decanoate | Molecular Dynamics Simulations | Surfactants form globular micelles with a diffuse interface. | uni-regensburg.de |
| Sodium Octanoate, Sodium Decanoate with Cationic Starch | Surface Tension, Viscosity | The more surface-active surfactant is enriched in the polymer-surfactant complexes. | tkk.fi |
Vii. Theoretical and Computational Investigations of Decyl Octanoate and Analogous Esters
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal dynamic processes, structural arrangements, and thermodynamic properties. For esters like decyl octanoate (B1194180), MD is particularly useful for understanding their behavior within complex mixtures, such as cosmetic formulations, and at interfaces.
The performance of an emollient like decyl octanoate in a cosmetic product is intrinsically linked to its distribution and interaction with other ingredients. MD simulations can model these complex systems to predict formulation stability and performance.
Recent research has utilized MD simulations to characterize potential silicone-alternative emollients, including this compound. figshare.comacs.org In these studies, various esters were incorporated into a base cosmetic formulation, and their behavior was compared to traditional silicones and other commercial alternatives. acs.org The simulations revealed the molecular features that dictate the distribution of components and can predict whether a given emollient will induce phase separation. figshare.comacs.org Specifically, this compound, along with decyl heptanoate (B1214049) and decyl decanoate (B1226879), was found to confer significant stability and excellent performance to the tested formulations. figshare.comacs.org Computational approaches can streamline the research and development process by foreseeing the function and stability of new esters in a formulation, thereby reducing experimental costs and time. figshare.comacs.org
MD simulations are also employed to understand the self-assembly of esters in nano-emulsions. Studies on systems containing palm kernel oil-based wax esters have used MD to provide atomic-level insight into the aggregation process and the resulting shape and compactness of the micelles formed. semanticscholar.orgresearchgate.net These simulations, which often model the ester in conjunction with surfactants like Tween 80, analyze parameters such as the radius of gyration and solvent accessible surface area to determine the stability and morphology of the nano-emulsion, finding stable prolate ellipsoid shapes. semanticscholar.orgresearchgate.net Such studies are analogous to how this compound would behave in similar emulsified systems.
Table 1: Summary of MD Simulation Findings for Esters in Formulations
| Study Focus | Ester(s) Investigated | Key Findings from MD Simulations | References |
| Silicone Alternatives | This compound, Decyl heptanoate, Decyl decanoate | Conferred great stability and performance to formulations; molecular distribution and potential phase separation were successfully modeled. | figshare.comacs.org |
| Silicone Alternatives | Dipentaerythrityl Hexa C5 Acid Ester, Triheptanoin | Systems converged towards micelle-like structures; equilibration protocols can effectively measure distribution and densities. | mdpi.com |
| Nano-emulsions | Palm Kernel Oil-Based Wax Esters (PKOEs) | Revealed a stable prolate ellipsoid shape for the nano-emulsion; provided insight into self-assembly and aggregate compactness. | semanticscholar.orgresearchgate.net |
The surface activity of esters—their tendency to adsorb at interfaces like oil-water or air-water—is crucial for their function as emollients, emulsifiers, and solubilizers. MD simulations provide a molecular-resolution view of these interfaces.
Simulations have been used to determine the phase equilibria and interfacial properties of homologous series of fatty acid methyl esters. researchgate.netrsc.orgrsc.org These studies calculate critical properties like density profiles across the interface, interfacial tension, and the orientation of ester molecules. researchgate.netrsc.org The models, such as the TraPPE-UA (Transferable Potentials for Phase Equilibria-United Atom) force field, can accurately predict the experimental behavior of these systems, demonstrating the influence of molecular weight on interfacial properties. rsc.org
The behavior of ester-containing molecules at a decane/water interface has also been modeled. Simulations of surfactin (B1297464) methyl ester derivatives show that the molecules adopt specific orientations, with the aliphatic chains tilting at the interface. nih.govresearchgate.net Such studies determine interfacial molecular areas and the structural variability of molecules at the interface, insights that are directly applicable to understanding how this compound orients itself in an emulsion. nih.gov
Furthermore, MD simulations can elucidate the structure of water and the distribution of ions near ester headgroups. Simulations of sodium octanoate micelles, the salt of the precursor acid to this compound, show that water molecules penetrate the micelle up to the first few carbon atoms of the alkyl tail and are highly structured around the carboxylate headgroup. researchgate.netresearchgate.net This detailed view of solvation and counter-ion distribution is essential for understanding the interactions that stabilize ester-containing aggregates in aqueous environments. researchgate.netacs.orgscispace.com
Table 2: Interfacial Properties of Esters and Related Molecules Studied by MD Simulations
| System Studied | Interface | Properties Investigated | References |
| Fatty Acid Methyl Esters | Vapour-Liquid | Density profiles, interfacial thickness, surface tension, coexistence densities, vapour pressures. | researchgate.netrsc.orgrsc.org |
| Surfactin Methyl Ester | n-Decane/Water | Molecular orientation, structural variability, interfacial molecular area, translational/rotational motion. | nih.govresearchgate.net |
| Sodium Octanoate Micelle | Micelle/Water | Water penetration, headgroup hydration, counter-ion distribution, micelle shape and volume. | researchgate.netresearchgate.net |
| Asphaltene in Toluene | Oil/Water | Adsorption at interface, effect of electric field on interfacial properties. | ualberta.ca |
Quantum Chemical Calculations
Quantum chemistry methods, particularly Density Functional Theory (DFT), are used to study the electronic structure of molecules. These calculations can elucidate reaction pathways, predict energies of transition states, and determine spectroscopic properties with high accuracy, providing a fundamental understanding of an ester's reactivity and physical characteristics.
The synthesis of this compound, typically via esterification or transesterification, involves complex reaction mechanisms. DFT calculations have been extensively used to model these processes, often using the production of biodiesel (fatty acid methyl esters) as a model system.
Studies on base-catalyzed transesterification have used DFT to map out the entire reaction pathway. spiedigitallibrary.orgresearchgate.net These calculations show that the reaction proceeds through a tetrahedral intermediate, and the formation of this intermediate is the rate-determining step. spiedigitallibrary.orgresearchgate.net The presence of a catalyst, such as an alkali base, is shown to dramatically reduce the activation energy barrier compared to the uncatalyzed reaction, dropping it from over 40 kcal/mol to under 3 kcal/mol. spiedigitallibrary.org Similarly, DFT has been used to investigate acid-catalyzed mechanisms, revealing that the reaction follows an SN2 pathway and identifying the most stable intermediate species. researchgate.net The calculated activation energies from these models show good agreement with experimental kinetic data. researchgate.net
DFT is also a valuable tool for exploring and optimizing novel catalytic systems. It has been used to detail the catalytic cycle for transesterification using Brønsted acidic ionic liquids, highlighting the role of hydrogen bonding in stabilizing transition states. rsc.org Other studies have examined heterogeneous catalysts, such as sodium-doped graphitic carbon nitride, using DFT to reveal how doping enhances catalytic activity by lowering the energy barrier of the rate-limiting step, which was identified as methanol (B129727) dissociation. mdpi.com
Table 3: Activation Energies for Transesterification Reactions from DFT Studies
| Reaction/Catalyst System | Model Substrate | Key Finding / Activation Energy (Ea) | References |
| Uncatalyzed | Tributyrin | Ea = 41.43 kcal/mol | spiedigitallibrary.org |
| Base-Catalyzed (alkali) | Tributyrin | Ea = 1.61 kcal/mol; Rate-limiting step is formation of tetrahedral intermediate. | spiedigitallibrary.org |
| Acid-Catalyzed (H+) | Oleic Acid Monoacylglycerol | Ea = 15.38 kcal/mol; Follows SN2 mechanism. | researchgate.net |
| Heterogeneous (Na-doped g-C3N4) | Triacetin | Ea = 1.53 eV (35.3 kcal/mol) for rate-limiting CH3OH dissociation. | mdpi.com |
Quantum chemical calculations are a powerful tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which can aid in the structural elucidation of molecules like this compound. frontiersin.org The standard approach involves optimizing the molecular geometry using DFT and then calculating the NMR isotropic magnetic shielding constants, often using the Gauge-Invariant Atomic Orbital (GIAO) method. frontiersin.orgresearchgate.net
The accuracy of these predictions depends heavily on the chosen methodology. Research has shown that the selection of the functional and basis set (FBS) combination is critical. frontiersin.org Furthermore, accurately modeling the solvent environment, for instance by using an implicit solvation model during both geometry optimization and the shielding constant calculation, greatly increases the accuracy of the predicted chemical shifts. frontiersin.org With an optimized protocol, computational methods can predict 13C shifts to within 1.5 ppm and 1H shifts to within 0.12 ppm of experimental values for complex organic molecules like esters. frontiersin.org
This predictive power is crucial for distinguishing between different isomers or conformers of a molecule, which may be difficult to assign using experimental data alone. rsc.org The computational workflow typically involves generating a conformer/rotamer ensemble, calculating the relative free energies to determine the most populated states, and then computing the NMR parameters for these structures to generate a final, Boltzmann-averaged spectrum that can be directly compared to experimental results. rsc.org
Chemoinformatics and QSAR Approaches
Chemoinformatics applies computational and informational techniques to solve chemical problems, particularly in the analysis of large datasets of chemical compounds. A key application within this field is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. wikipedia.org These models are mathematical equations that correlate the chemical structure of a compound with its biological activity (QSAR) or a physicochemical property (QSPR). wikipedia.orgjocpr.com
For an emollient and potential penetration enhancer like this compound, QSAR models are invaluable for predicting its effects on skin permeability. nih.gov Numerous QSAR studies have been developed to predict the skin permeability coefficient (Kp) of various chemicals. researchgate.netmdpi.com These models use molecular descriptors—numerical values derived from the molecular structure—to predict Kp. Common descriptors include the logarithm of the octanol-water partition coefficient (logP), molecular weight (MW), and descriptors related to hydrogen bonding capacity. mdpi.compermegear.com For example, a study on the permeation of different drugs found that the enhancement effect of various esters was strongly correlated with the ester's lipophilicity (logP). permegear.com
QSPR models are used to predict fundamental physicochemical properties. For instance, QSPR models have been developed to accurately predict the melting and boiling points of fatty acids and their derivatives, including esters. isarpublisher.com These models achieve high coefficients of determination (R² > 0.9), indicating excellent predictive power. isarpublisher.com Other chemoinformatic tools can predict a wide range of properties, such as pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion - ADME) and potential toxicity, based solely on the molecular structure. bas.bg These in silico methods are crucial for rapidly screening new candidate molecules and for risk assessment, reducing the need for extensive and costly experimental testing. jocpr.comresearchgate.net
Table 4: Examples of QSAR/QSPR Models Applied to Esters and Related Compounds
| Model Type | Predicted Property | Key Molecular Descriptors Used | Application Context | References |
| QSAR | Skin Permeability (Kp) | logP, Molecular Weight (MW), Melting Point (MP) | Transdermal drug delivery, cosmetic science | researchgate.netmdpi.comnih.gov |
| QSAR | Skin Penetration Enhancement | logP, Hydrogen bonding characteristics | Topical drug formulation | permegear.com |
| QSPR | Melting & Boiling Points | Constitutional, topological, and quantum-chemical descriptors | Biodiesel production, food & cosmetics industry | isarpublisher.com |
| Chemoinformatics | Pharmacokinetics (ADME) | Lipophilicity (miLogP), Molecular Weight, Number of rotatable bonds | Drug discovery, prodrug design | bas.bg |
Structure-Activity Relationship Studies for Biological Interactions
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. For esters analogous to this compound, these studies have been instrumental in understanding how variations in the alkyl chain length of both the fatty acid and alcohol moieties impact their interactions with biological systems.
Research has shown that the biological activity of long-chain fatty acid esters is closely tied to their molecular structure. mdpi.com For instance, the length of the alkyl chain can significantly influence the antimicrobial and antifungal properties of these compounds. mdpi.com In a study of L-carnitine esters, which are quaternary ammonium (B1175870) amphiphiles, antimicrobial activity against a range of bacteria and fungi was found to be dependent on the lipophilicity conferred by the long alkyl chains. sci-hub.box Generally, for certain classes of esters, antifungal activity increases with the length of the alkyl chain. mdpi.com However, this relationship is not always linear; for some dialkyl vinyl phosphates, toxicity against houseflies was found to decrease as the alkyl chain length increased. mdpi.com
The mechanism often involves the interaction of the ester's lipophilic alkyl chains with biological membranes, leading to changes in membrane integrity or function. mdpi.comresearchgate.net QSAR models for various esters have identified molecular descriptors such as molecular volume and solvation energy as significant parameters for predicting activity against specific enzymes like thrombin and elastase. tandfonline.com For phthalate (B1215562) esters, 3D-QSAR models have indicated that introducing large and hydrophobic groups can significantly affect their toxic effects on cells. mdpi.com These models help in designing molecules with desired biological activities while potentially reducing toxicity.
Table 1: Structure-Activity Relationship (SAR) Findings for Analogous Esters
Predictive Modeling for Environmental Fate Parameters
Predictive models are crucial for assessing the environmental impact of chemicals by estimating their fate and distribution. defra.gov.uk For this compound and similar C8-C10 esters, models focus on key environmental parameters such as biodegradability, bioaccumulation potential, and mobility in soil and water. ontosight.ai
Biodegradability: Esters are generally known to be susceptible to biodegradation. acs.org Predictive models like Quantitative Structure-Activity Relationship (QSAR) and more advanced machine learning approaches such as Graph Convolutional Networks (GCN) are used to classify substances as readily biodegradable (RB) or not readily biodegradable (NRB). acs.org For fatty acid methyl esters with C8-C10 chain lengths, models and experimental data confirm that they are readily biodegradable. europa.eu This rapid degradation minimizes their persistence in the environment. ontosight.aieuropa.eu
Bioaccumulation: The potential for a chemical to accumulate in living organisms is often predicted using its octanol-water partition coefficient (Log K_ow). A high Log K_ow suggests a higher potential for bioaccumulation. This compound has a calculated XLogP3 of 7.6, which would typically indicate a bioaccumulation potential. nih.gov However, for readily biodegradable substances like fatty acid esters, this potential is significantly mitigated. europa.eu Predictive assessments for C8-C10 fatty acid methyl esters conclude that despite a Log K_ow > 3, no significant bioaccumulation is expected due to their low water solubility and rapid metabolism by carboxylesterase enzymes into fatty acids, which are then used by organisms for energy. europa.eu
Mobility and Distribution: The environmental distribution of a chemical is predicted using multimedia fate models, which consider its partitioning between air, water, soil, and sediment. defra.gov.uk The soil sorption coefficient (K_oc) is a key parameter indicating a chemical's tendency to adhere to soil particles. For structurally similar oxo-alkyl acetates, K_oc values are predicted to increase with carbon number, ranging from 70 mL/g for C6 esters to 4,000 mL/g for C13 esters. epa.gov This suggests that longer-chain esters like this compound would have moderate to low mobility in soil.
Table 2: Predicted Environmental Fate Parameters for this compound and Analogous Esters
Viii. Future Research Avenues and Interdisciplinary Perspectives
Integration of Decyl Octanoate (B1194180) Research with Sustainable Chemistry Initiatives
The principles of green chemistry are increasingly guiding the synthesis and application of chemical compounds, and decyl octanoate is no exception. Future research will likely focus on developing more sustainable and efficient methods for its production, moving away from traditional chemical synthesis routes that may require harsh conditions and generate significant waste.
A key area of development is the use of enzymatic catalysis. Lipases, for instance, have shown great potential in the synthesis of various esters, including this compound. researchgate.net The enzymatic synthesis of similar compounds, such as thymol (B1683141) octanoate and glucose monodecanoate, has been successfully demonstrated, highlighting the feasibility of this approach. nih.govconicet.gov.armdpi.comresearchgate.net These biocatalytic methods often proceed under milder reaction conditions, exhibit high selectivity, and can reduce the environmental impact of the manufacturing process. nih.gov Research into chemically modified lipases may further enhance their catalytic efficiency and stability, making them more suitable for industrial-scale production of this compound and other esters. researchgate.net
The following table summarizes key aspects of sustainable synthesis methods for esters, which are applicable to this compound:
| Synthesis Method | Key Advantages | Research Focus |
| Enzymatic Catalysis | Mild reaction conditions, high selectivity, reduced waste, use of renewable catalysts. | Optimization of enzyme selection (e.g., Candida antarctica lipase (B570770) B), enzyme immobilization, use of solvent-free systems. mdpi.com |
| Use of Bio-based Feedstocks | Reduced reliance on fossil fuels, potential for biodegradability. | Sourcing of decyl alcohol and octanoic acid from renewable resources. |
| Sonochemical Methods | Shorter reaction times, potentially higher yields compared to conventional methods. | Exploration of ultrasound-assisted esterification processes. researchgate.net |
Further integration with sustainable chemistry initiatives will involve life cycle assessments of this compound production and use, ensuring that its environmental footprint is minimized from cradle to grave.
Emerging Applications in Novel Material Development and Formulation Science
The unique physicochemical properties of this compound suggest its potential for use in a variety of advanced materials and formulations. While its current applications are primarily in the cosmetics and personal care industries as an emollient and dispersing agent, future research is likely to uncover new and innovative uses. futuremarketinsights.com
One promising area is in the development of phase change materials (PCMs) for thermal energy storage. Fatty acid esters, which are structurally similar to this compound, are known to be effective PCMs due to their high latent heat of fusion and tunable melting points. google.comdoi.orgmdpi.com Research into the thermal properties of this compound could reveal its suitability for applications such as passive temperature regulation in buildings, electronics, and textiles. The table below compares the properties of related compounds investigated as PCMs.
| Compound | Phase Transition Temperature (°C) | Latent Heat (J/g) |
| Octanoic acid–tetradecanol (OA-TD) mixture | 11.4 | 150-155 |
| Decanoic acid–myristic acid mixture | 20.86 | 156.99 |
| Octanoic acid and myristic acid (MA) into expanded graphite | 6.8 | 136.3 |
In formulation science, the trend towards bio-based and biodegradable ingredients is driving the exploration of novel applications for esters like this compound. futuremarketinsights.com Its properties as a non-greasy emollient make it a candidate for advanced drug delivery systems, such as nanoemulsions and microemulsions, which can enhance the solubility and skin permeation of active pharmaceutical ingredients. thegoodscentscompany.com Furthermore, its use in specialty coatings and as a plastic additive is an area ripe for investigation. futuremarketinsights.com
Advanced Computational Modeling for Predictive Design in Applied Chemistry
Computational modeling and simulation are becoming indispensable tools in modern chemistry for predicting the properties and behavior of molecules, thereby accelerating the design of new materials and processes. For this compound, these techniques can provide valuable insights that would be difficult or time-consuming to obtain through experimental methods alone.
Molecular dynamics (MD) simulations can be employed to understand the interactions of this compound at a molecular level. osti.govrsc.orgacs.orgnih.gov For example, MD simulations could model its behavior in emulsions, at interfaces, and its interaction with biological membranes. This can aid in the rational design of formulations with specific properties, such as stability and sensory profile. nih.gov The study of similar surfactants in aqueous solutions using MD has already provided valuable thermodynamic data and insights into micelle formation. rsc.orgacs.org
Quantitative Structure-Property Relationship (QSPR) models are another powerful computational tool. researchgate.net By correlating the molecular structure of this compound and related esters with their physicochemical properties, QSPR models can be developed to predict properties such as boiling point, viscosity, and solubility. researchgate.net This predictive capability can guide the synthesis of new esters with tailored properties for specific applications, reducing the need for extensive trial-and-error experimentation. Machine learning methods are also being used to predict properties of organic compounds, which could be applied to esters like this compound. researchgate.net
In-depth Mechanistic Understanding of Biological and Environmental Transformations of Esters
The primary biological transformation pathway for esters like this compound is expected to be enzymatic hydrolysis. nih.gov This process, catalyzed by esterases and lipases, would break down this compound into its constituent alcohol (decanol) and carboxylic acid (octanoic acid). cir-safety.org These products would then enter their respective metabolic pathways. cir-safety.org For example, studies on the metabolism of sodium dodecyl sulfate (B86663), an alkyl sulfate, show that the resulting alcohol is oxidized to an aldehyde and then to a carboxylic acid, which can then be either metabolized for energy via beta-oxidation or incorporated into cellular lipids. nih.gov A similar pathway can be expected for the decanol (B1663958) released from this compound.
In the environment, the biodegradation of this compound is a key area of investigation. It is expected to be biodegradable, though not readily so. industrialchemicals.gov.au The process would likely be initiated by microbial hydrolysis, followed by the degradation of the resulting alcohol and fatty acid. The rate and extent of biodegradation will depend on various environmental factors such as temperature, pH, and the presence of acclimated microbial populations. While specific environmental fate data for this compound is limited, its low water solubility and high predicted soil adsorption coefficient suggest that it would be relatively immobile in soil and sediment. industrialchemicals.gov.au
The following table outlines the expected transformation pathways for this compound:
| Transformation | Process | Expected Products | Further Fate |
| Biological | Enzymatic Hydrolysis | Decanol and Octanoic Acid | Metabolism via oxidation and beta-oxidation. nih.gov |
| Environmental | Microbial Biodegradation | Decanol and Octanoic Acid | Further degradation by microorganisms to carbon dioxide and water. industrialchemicals.gov.au |
Further research, including laboratory biodegradation studies and environmental monitoring, will be necessary to fully characterize the environmental profile of this compound and ensure its safe and sustainable use.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing and characterizing decyl octanoate with high purity?
- Methodological Answer : Synthesis typically involves esterification of decanol with octanoic acid using acid catalysts (e.g., sulfuric acid) or enzymatic methods for greener approaches. Characterization requires GC-MS for purity verification and structural confirmation via fragmentation patterns (e.g., m/z 127.1 and 145.1 for octanoate derivatives) . For novel compounds, provide NMR (¹H/¹³C) and FT-IR data to confirm ester bond formation and absence of unreacted starting materials. Reproducibility requires detailed experimental protocols, including solvent ratios, reaction times, and purification steps (e.g., column chromatography) .
Q. Which analytical techniques are optimal for quantifying this compound in complex mixtures?
- Methodological Answer : Gas chromatography (GC) paired with flame ionization detection (FID) or mass spectrometry (MS) is preferred for quantification. Derivatization (e.g., isobutylation) enhances sensitivity by producing distinct mass fragments (e.g., m/z 127.1 for octanoate isobutyl ester), improving limits of quantification (LLOQ) to ~0.43 µM . For lipid-based matrices, liquid-liquid extraction with chloroform or hexane improves recovery rates. Validate methods using spike-and-recovery experiments to account for matrix effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in GC-MS data when analyzing this compound derivatives?
- Methodological Answer : Contradictions may arise from co-eluting peaks or baseline disturbances. Use selective ion monitoring (SIM) to isolate high-abundance fragments (e.g., m/z 127.1 for octanoate) and minimize interference . For co-elution, optimize temperature gradients or employ tandem MS (MS/MS) for fragmentation specificity. Cross-validate with alternative techniques like HPLC-UV if discrepancies persist. Document uncertainties in signal-to-noise ratios and calibration curve linearity to support data interpretation .
Q. What experimental designs are effective for studying this compound’s interactions with lipid bilayers or hydrophobic ion-pair complexes?
- Methodological Answer : Use fluorescence anisotropy or surface plasmon resonance (SPR) to measure partitioning into lipid bilayers. For ion-pair complexes (e.g., with sodium decanoate/octanoate), conduct isothermal titration calorimetry (ITC) to quantify binding affinity and stoichiometry . Include control experiments with structurally similar esters (e.g., decyl propionate) to isolate the role of the octanoate moiety. Replicate trials under varying pH and ionic strength conditions to assess robustness .
Q. How should researchers address variability in enzymatic esterification yields for this compound?
- Methodological Answer : Variability often stems from enzyme stability or substrate solubility. Optimize solvent systems (e.g., tert-butanol for lipase activity) and monitor water content via Karl Fischer titration to prevent hydrolysis. Use design-of-experiments (DoE) approaches to evaluate factors like temperature, enzyme load, and molar ratios. Compare results with kinetic models (e.g., Ping-Pong Bi-Bi mechanism) to identify rate-limiting steps .
Data Analysis and Reproducibility
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Report confidence intervals and effect sizes to contextualize biological significance. For reproducibility, share raw data and code for statistical models in supplementary materials .
Q. How can researchers ensure reproducibility in this compound synthesis across laboratories?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide detailed protocols, including exact equipment models (e.g., Agilent 7890B GC), solvent batches, and calibration standards. Use collaborative platforms like Zenodo to archive datasets and spectral libraries. Cross-validate results via round-robin testing with independent labs .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
